1-Fluoropropane
CAS No.: 460-13-9
Cat. No.: VC1669630
Molecular Formula: C3H7F
Molecular Weight: 62.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 460-13-9 |
|---|---|
| Molecular Formula | C3H7F |
| Molecular Weight | 62.09 g/mol |
| IUPAC Name | 1-fluoropropane |
| Standard InChI | InChI=1S/C3H7F/c1-2-3-4/h2-3H2,1H3 |
| Standard InChI Key | JRHNUZCXXOTJCA-UHFFFAOYSA-N |
| SMILES | CCCF |
| Canonical SMILES | CCCF |
| Boiling Point | 2.5 °C |
| Melting Point | -159.0 °C |
Introduction
Basic Properties and Structure
1-Fluoropropane, also known as propyl fluoride or n-propyl fluoride, is an organofluorine compound with the molecular formula C₃H₇F. It belongs to the family of primary alkyl fluorides, containing a fluorine atom bonded to the terminal carbon of a propane chain. The compound exists as a colorless gas under standard conditions, with a straight-chain structure that can adopt different conformational arrangements.
Physical and Chemical Properties
1-Fluoropropane exhibits physical properties characteristic of small alkyl fluorides, with low melting and boiling points reflecting its low molecular weight and relatively weak intermolecular forces.
Table 1: Physical and Chemical Properties of 1-Fluoropropane
| Property | Value |
|---|---|
| Chemical Formula | C₃H₇F |
| Molecular Weight | 62.09 g/mol |
| CAS Number | 460-13-9 |
| Melting Point | -159°C |
| Boiling Point | -2.5°C |
| Density | 0.782 g/cm³ |
| Refractive Index | 1.3225 |
| Flash Point | <21°C |
Conformational Analysis
One of the most extensively studied aspects of 1-fluoropropane is its conformational behavior, particularly regarding the "gauche effect" observed in many fluorinated compounds.
The Gauche Effect in 1-Fluoropropane
The gauche effect refers to the surprising conformational preference where electronegative substituents prefer a gauche arrangement rather than the typically favored anti conformation. In 1-fluoropropane, experimental and computational studies have consistently demonstrated that the gauche conformer (where the fluorine atom is approximately 60° from the methyl group when viewed along the C1-C2 bond) is more stable than the anti conformer .
Synthesis Methods
Several methods have been developed for the synthesis of 1-fluoropropane, though detailed procedures are somewhat limited in the literature.
Laboratory Synthesis
One synthetic route involves the reaction of thiobenzoic acid with 3-bromo-1-fluoropropane in the presence of a base. This reaction produces S-(3-fluoropropyl) benzothioate, which can be used as an intermediate in the synthesis of 1-fluoropropane derivatives. The reaction is typically carried out in acetonitrile at elevated temperatures (around 90°C) for several hours .
For radiochemical applications, particularly in the context of positron emission tomography (PET) imaging, 18F-labeled 1-fluoropropane derivatives have been synthesized. One approach involves radiofluorination using standard Kryptofix 222/K₂CO₃ conditions followed by purification via high-performance liquid chromatography (HPLC) .
Applications and Uses
1-Fluoropropane finds applications in various scientific and industrial contexts, though its use is more specialized compared to some other fluorinated compounds.
Research Applications
As a model compound, 1-fluoropropane has been extensively used in conformational and structural studies to understand the fundamental properties of organofluorine compounds. Its well-characterized gauche effect makes it valuable for investigating hyperconjugation and other electronic effects in fluorinated molecules .
The compound has also been employed in thermodynamic studies, particularly for analyzing thermophysical property data. These investigations contribute to the broader understanding of the physical properties of fluorinated hydrocarbons and their behavior under various conditions .
Radiochemical Applications
Derivatives of 1-fluoropropane, particularly those labeled with 18F, have found applications in radiochemistry and molecular imaging. For instance, 3-18F-fluoropropane-1-thiol has been developed as a prosthetic group for radiolabeling biomolecules, notably for the preparation of maleimide-based imaging agents used in positron emission tomography (PET) .
In one study, 18F-fluoropropyl-thio-E[c(RGDfK)]₂ was synthesized and evaluated in a U87MG xenograft model, demonstrating the utility of 1-fluoropropane derivatives in molecular imaging applications for cancer research .
Thermodynamic Properties
The thermodynamic properties of 1-fluoropropane have been the subject of detailed investigation, contributing to the broader understanding of fluorinated hydrocarbons.
Enthalpy of Formation
Critical evaluation of the enthalpies of formation for fluorinated compounds, including 1-fluoropropane, has been conducted using experimental data and high-level ab initio calculations. These studies have identified significant challenges in obtaining accurate experimental data for organofluorine compounds, including inconsistencies across different laboratories and sensitivity to impurities .
One particular challenge in determining accurate enthalpies of formation for compounds like 1-fluoropropane is that the combustion energies of organofluorine compounds are significantly lower than those of their non-fluorinated counterparts. This makes calorimetric results highly sensitive to incompletely fluorinated impurities, necessitating careful analysis of combustion products .
Computational Thermochemistry
| Manufacturer | Product Description | Packaging | Price (USD) |
|---|---|---|---|
| Matrix Scientific | 1-Fluoropropane 98% | 5g | $205 |
| SynQuest Laboratories | 1-Fluoropropane 98% | 10g | $225 |
| Matrix Scientific | 1-Fluoropropane 98% | 10g | $315 |
| AK Scientific | 1-Fluoropropane | 5g | $325 |
| AK Scientific | 1-Fluoropropane | 10g | $475 |
| SynQuest Laboratories | 1-Fluoropropane 98% | 25g | $395 |
| SynQuest Laboratories | 1-Fluoropropane 98% | 100g | $1250 |
The relatively high cost reflects the specialized nature of the compound and the technical challenges associated with its production and purification .
| Category | Information |
|---|---|
| GHS Symbols | GHS02, GHS04 |
| Signal Word | Danger |
| Hazard Statements | H224-H280-EUH044 |
| Precautionary Statements | P260-P271-P280 |
| Hazard Codes | F (Flammable) |
| Risk Statements | 12 |
| Safety Statements | 9-16-23-33 |
| Transport Classification | UN 3161, Flammable Gas |
The compound is classified as highly flammable (H224) and as a gas under pressure (H280), requiring appropriate handling precautions. Safety measures include avoiding inhalation (P260), using only in well-ventilated areas (P271), and wearing appropriate protective equipment (P280) .
Toxicological Considerations
Recent Research Developments
Recent scientific interest in 1-fluoropropane continues to focus on its fundamental properties and potential applications in specialized fields.
Structural and Spectroscopic Studies
Contemporary research has employed advanced spectroscopic techniques and computational methods to further elucidate the structural properties of 1-fluoropropane. These studies provide deeper insights into the electronic structure, vibrational modes, and conformational dynamics of the molecule, contributing to the broader understanding of organofluorine chemistry .
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